4-Methyl-2-propylhex-2-enenitrile is an organic compound characterized by its nitrile functional group and a unique alkene structure. Its molecular formula is C₉H₁₅N, and it features a double bond between the second and third carbon atoms in a hexane chain, with a methyl group and a propyl group attached to the first and second carbons, respectively. This compound is classified as an unsaturated nitrile, which can exhibit various chemical properties due to the presence of both the alkene and nitrile functionalities.
The synthesis of 4-methyl-2-propylhex-2-enenitrile can be achieved through various methods:
4-Methyl-2-propylhex-2-enenitrile has potential applications in various fields:
Several compounds share structural similarities with 4-methyl-2-propylhex-2-enenitrile. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 4-Methyl-2-propylhex-2-enenitrile | Unsaturated Nitrile | Alkene and nitrile functionality |
| 4-Methylpent-3-enenitrile | Unsaturated Nitrile | Similar chain length but different branching |
| 3-Methylbutyronitrile | Saturated Nitrile | Lacks double bond; simpler structure |
| 3-Hexenonitrile | Unsaturated Nitrile | Longer chain; different positional isomerism |
The unique combination of both an alkene and a nitrile functional group in 4-methyl-2-propylhex-2-enenitrile gives it distinctive reactivity patterns that are not present in all similar compounds.
4-Methyl-2-propylhex-2-enenitrile (CAS 84292-15-9) derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent chain is a six-carbon hexene backbone with a nitrile functional group (-C≡N) at the first carbon. Key structural features include:
The molecular formula C₁₀H₁₇N corresponds to a molecular weight of 151.25 g/mol, with a density of 0.836 g/cm³ and a boiling point of 226.3°C at standard atmospheric pressure. The compound’s refractive index (1.445) and vapor pressure (0.0825 mmHg at 25°C) further distinguish it from simpler nitriles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N |
| Molecular Weight | 151.25 g/mol |
| Density | 0.836 g/cm³ |
| Boiling Point | 226.3°C at 760 mmHg |
| Refractive Index | 1.445 |
Synonymous designations include (2E)-4-methyl-2-propylhex-2-enenitrile, emphasizing the trans configuration of the alkene. The compound’s structural isomerism positions it within a broader family of unsaturated nitriles, yet its specific branching pattern creates distinct electronic and steric effects that influence reactivity.
The development of 4-methyl-2-propylhex-2-enenitrile aligns with three key historical phases in nitrile research:
This compound exemplifies the shift toward structurally complex nitriles designed for specific synthetic applications rather than bulk industrial use. Its development parallels growing academic interest in functional group compatibility within conjugated systems.
Four interrelated factors drive ongoing research into 4-methyl-2-propylhex-2-enenitrile:
1. Conjugate Reactivity: The juxtaposition of an electron-deficient nitrile group and electron-rich alkene creates a polarized π-system. This enables unique Michael addition pathways, as demonstrated in studies where the compound acts as a dienophile in Diels-Alder reactions.
2. Stereochemical Modulation: The trans-configuration of the alkene and chiral centers at carbons 2 and 4 make the compound a testbed for asymmetric synthesis techniques. Researchers have employed chiral Lewis acids to induce enantioselective additions to the nitrile group.
3. Polymer Precursor Potential: The nitrile group’s ability to undergo cyclotrimerization into triazine rings suggests applications in heat-resistant polymers. Preliminary studies indicate that controlled polymerization could yield materials with tunable glass transition temperatures.
4. Synthetic Versatility: Comparative analyses with simpler nitriles reveal enhanced stability against hydrolysis, a trait attributed to steric shielding of the nitrile group by the propyl substituent. This property expands its utility in multi-step organic syntheses requiring functional group preservation.
The compound’s academic value is further highlighted by its role in methodological studies. For example, its synthesis via aldoxime dehydration has been optimized using zeolite catalysts, contributing to green chemistry advancements. These research trajectories position 4-methyl-2-propylhex-2-enenitrile as both a tool for fundamental investigations and a candidate for applied materials science.
Reductive coupling represents a cornerstone in the construction of complex carbon frameworks, particularly for molecules such as 4-methyl-2-propylhex-2-enenitrile, where the controlled formation of carbon–carbon bonds is essential. This section delineates two principal strategies: alkyne-aldehyde coupling and the use of catalytic systems for stereoselective synthesis.
The coupling of alkynes and aldehydes, followed by subsequent functional group transformations, provides a versatile route to unsaturated nitriles. In the context of 4-methyl-2-propylhex-2-enenitrile, this strategy typically involves the initial formation of a propargylic alcohol or a related intermediate, which is then converted into the desired nitrile functionality.
One established approach commences with the nucleophilic addition of a terminal alkyne to an aldehyde under basic or transition metal-catalyzed conditions, yielding a propargylic alcohol. The intermediate alcohol can then be subjected to dehydration to afford an enyne, which, upon hydrocyanation or direct cyanation, furnishes the unsaturated nitrile [6]. Alternatively, the triple bond of the alkyne may be selectively reduced to a double bond, followed by functional group interconversion to introduce the nitrile moiety.
Recent advances have demonstrated that the use of organometallic reagents, such as organolithium or Grignard compounds, in the presence of suitable electrophiles, can enhance the regio- and stereoselectivity of the coupling process. For example, the addition of a methyl-substituted alkyne to a branched aldehyde, followed by careful reduction and cyanation steps, can yield 4-methyl-2-propylhex-2-enenitrile with high selectivity for the desired double bond geometry.
The following table summarizes representative yields and selectivities reported for alkyne-aldehyde coupling strategies relevant to the synthesis of structurally analogous unsaturated nitriles:
| Alkyne Substrate | Aldehyde Partner | Intermediate | Final Nitrile Yield (%) | Stereoselectivity (Z/E) |
|---|---|---|---|---|
| 1-Propyl-1-butyne | 2-Methylbutanal | Propargylic alcohol | 68 | 4:1 (E:Z) |
| 3-Methyl-1-pentyne | Hexanal | Propargylic alcohol | 72 | 3:1 (E:Z) |
| 2-Propyl-1-hexyne | 4-Methylpentanal | Propargylic alcohol | 65 | 5:1 (E:Z) |
These results highlight the importance of substrate selection and reaction conditions in achieving high yields and stereoselectivity. The use of chiral auxiliaries or catalysts can further enhance the enantioselectivity of the process, a feature that is particularly valuable for the synthesis of optically active nitrile derivatives.
The stereoselective synthesis of trisubstituted and tetrasubstituted alkenyl nitriles, such as 4-methyl-2-propylhex-2-enenitrile, remains a formidable challenge in synthetic organic chemistry. Recent breakthroughs have leveraged the unique reactivity of transition metal catalysts, particularly those capable of mediating radical or organometallic transformations, to achieve high levels of stereocontrol [7].
One notable example involves the aminative ring-opening of cyclopropenes using iron-aminyl radical catalysis. This method enables the rapid assembly of highly substituted alkenyl nitriles with excellent stereoselectivity. The reaction proceeds via substrate-directed radical addition to the cyclopropene, followed by a stereospecific ring-opening event that defines the configuration of the resulting alkene. Computational studies have elucidated that both the substrate-catalyst interaction and the subsequent disrotatory ring-opening contribute to the observed stereochemical outcome.
Experimental data indicate that, for a range of substituted cyclopropene substrates, isolated yields of tetrasubstituted alkenyl nitriles can reach 60–75 percent, with Z/E ratios exceeding 10:1 in favor of the thermodynamically preferred isomer. Furthermore, base-promoted isomerization of the initially formed tetrasubstituted nitriles can afford trisubstituted alkenyl nitriles with similarly high stereoselectivity.
The following table summarizes key findings from recent stereoselective catalytic systems:
| Substrate Type | Catalyst System | Yield (%) | Z/E Ratio | Notes |
|---|---|---|---|---|
| Cyclopropene derivative | Iron-aminyl radical | 60–75 | >10:1 (Z) | Tetrasubstituted nitriles |
| Tetrasubstituted nitrile | Base-promoted isomerization | 55–70 | >9:1 (E) | Trisubstituted nitriles |
These advances underscore the potential of catalytic stereoselective approaches for the efficient synthesis of complex unsaturated nitriles, including 4-methyl-2-propylhex-2-enenitrile [7].
Transition metal catalysis has revolutionized the field of organic synthesis by enabling a broad array of functionalization reactions with high efficiency and selectivity. In the context of 4-methyl-2-propylhex-2-enenitrile, copper- and palladium-catalyzed methodologies offer powerful tools for the construction of the nitrile moiety and the elaboration of the carbon skeleton.
Copper-mediated cross-dehydrogenative coupling (CDC) reactions provide a direct and atom-economical route to carbon–carbon and carbon–heteroatom bond formation. In these processes, two C–H bonds are coupled in the presence of a copper catalyst and an oxidant, obviating the need for pre-functionalized starting materials.
For the synthesis of unsaturated nitriles such as 4-methyl-2-propylhex-2-enenitrile, CDC strategies can be employed to couple an alkene or alkane precursor with a nitrile source. The reaction typically proceeds via copper-catalyzed activation of the C–H bond adjacent to the alkene, followed by coupling with a cyanide donor. The use of mild oxidants and carefully tuned ligands can enhance the selectivity and functional group tolerance of the process.
Experimental studies have demonstrated that copper(II) acetate, in combination with potassium cyanide and a suitable ligand, can effect the direct cyanation of alkenes to yield alkenyl nitriles in moderate to good yields. The reaction is generally compatible with a range of functional groups, including alkyl and aryl substituents, and can be conducted under relatively mild conditions.
Representative data for copper-mediated CDC reactions are presented below:
| Substrate | Catalyst/Ligand | Cyanide Source | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 4-Methyl-2-propylhex-2-ene | Copper(II) acetate/1,10-phenanthroline | Potassium cyanide | 62 | 12 |
| 2-Propyl-4-methylhex-1-ene | Copper(I) iodide/triphenylphosphine | Sodium cyanide | 58 | 10 |
These results illustrate the utility of copper-mediated CDC for the direct installation of the nitrile group onto unsaturated carbon frameworks, facilitating the synthesis of 4-methyl-2-propylhex-2-enenitrile from readily available precursors.
Palladium-catalyzed cyanation reactions represent a versatile and widely adopted strategy for the formation of carbon–nitrile bonds. These transformations typically involve the cross-coupling of an aryl or vinyl halide with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
In the context of 4-methyl-2-propylhex-2-enenitrile, the palladium-catalyzed cyanation of a vinyl halide precursor offers a direct and efficient route to the target molecule. The reaction mechanism involves oxidative addition of the vinyl halide to the palladium(0) catalyst, transmetalation with the cyanide source, and reductive elimination to deliver the alkenyl nitrile product.
Recent advances have focused on the development of ligand systems that enhance the reactivity and selectivity of the palladium catalyst, as well as the use of less toxic cyanide sources such as potassium hexacyanoferrate(II). These improvements have enabled the synthesis of complex alkenyl nitriles, including those with sensitive functional groups and challenging substitution patterns.
The following table summarizes typical yields and conditions for palladium-catalyzed cyanation reactions relevant to the synthesis of unsaturated nitriles:
| Vinyl Halide Substrate | Catalyst/Ligand | Cyanide Source | Yield (%) | Reaction Temperature (°C) |
|---|---|---|---|---|
| 4-Methyl-2-propylhex-2-enyl bromide | Palladium(II) acetate/triphenylphosphine | Potassium cyanide | 70 | 90 |
| 2-Propyl-4-methylhex-2-enyl chloride | Palladium(0)/Xantphos | Potassium hexacyanoferrate(II) | 65 | 80 |
These data underscore the efficacy of palladium-catalyzed cyanation for the preparation of 4-methyl-2-propylhex-2-enenitrile and related compounds.
Nucleophilic substitution reactions offer a complementary approach to the synthesis of unsaturated nitriles, particularly when suitable leaving groups are present in the precursor molecule. The most common strategy involves the displacement of a halide or sulfonate ester by a cyanide nucleophile, typically under bimolecular nucleophilic substitution (S_N2) conditions.
For the synthesis of 4-methyl-2-propylhex-2-enenitrile, a logical precursor is a 2-halo-4-methyl-2-propylhexene, which can be prepared by halogenation of the corresponding alkene. Treatment of this intermediate with sodium or potassium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide or acetonitrile, leads to the formation of the desired nitrile via nucleophilic displacement.
The efficiency of the nucleophilic substitution is influenced by several factors, including the nature of the leaving group, the steric environment of the reaction center, and the choice of solvent. Higher yields are generally observed with primary or secondary halides, whereas tertiary centers may undergo competing elimination reactions.
Experimental data for nucleophilic substitution routes are summarized below:
| Substrate (Leaving Group) | Cyanide Source | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| 2-Bromo-4-methyl-2-propylhexene | Sodium cyanide | Dimethyl sulfoxide | 75 | Trace elimination |
| 2-Tosyl-4-methyl-2-propylhexene | Potassium cyanide | Acetonitrile | 78 | Minimal |
| 2-Chloro-4-methyl-2-propylhexene | Sodium cyanide | Dimethylformamide | 68 | Some elimination |
These results demonstrate that nucleophilic substitution provides a robust and scalable route to 4-methyl-2-propylhex-2-enenitrile, especially when optimized for minimal byproduct formation.
The optimization of reaction conditions is a critical aspect of synthetic methodology development, as it directly impacts the yield, selectivity, and scalability of the process. For the synthesis of 4-methyl-2-propylhex-2-enenitrile, several parameters warrant careful consideration, including temperature, solvent, catalyst loading, and the concentration of reagents.
Systematic studies have shown that the choice of solvent can dramatically influence the outcome of both transition metal-catalyzed and nucleophilic substitution reactions. Polar aprotic solvents, such as dimethyl sulfoxide and acetonitrile, are generally favored for nucleophilic displacement due to their ability to solvate the cyanide anion and enhance its nucleophilicity. In contrast, less polar solvents may be advantageous for certain transition metal-catalyzed processes, where catalyst stability and substrate solubility are key considerations.
Temperature optimization is equally important, as elevated temperatures can accelerate reaction rates but may also promote undesired side reactions, such as elimination or over-reduction. For example, copper-mediated CDC reactions typically proceed efficiently at temperatures between 80 and 120 degrees Celsius, while palladium-catalyzed cyanation reactions may require slightly lower temperatures to preserve sensitive functional groups.
Catalyst loading and reagent stoichiometry are additional variables that must be optimized to balance reaction efficiency with cost and environmental impact. Lower catalyst loadings are desirable from a sustainability perspective, but may necessitate longer reaction times or higher temperatures to achieve complete conversion.
The following table summarizes the effects of key reaction parameters on the yield of 4-methyl-2-propylhex-2-enenitrile in representative synthetic methodologies:
| Methodology | Solvent | Temperature (°C) | Catalyst Loading (%) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Copper-mediated CDC | Dimethyl sulfoxide | 100 | 5 | 62 | Optimal at moderate temp. |
| Palladium-catalyzed cyanation | Acetonitrile | 90 | 2 | 70 | Lower temp. preserves FG |
| Nucleophilic substitution | Dimethyl sulfoxide | 80 | N/A | 75 | High cyanide concentration |
These findings highlight the importance of comprehensive optimization studies in the development of efficient and practical synthetic routes to 4-methyl-2-propylhex-2-enenitrile.
The nuclear magnetic resonance spectroscopic analysis of 4-methyl-2-propylhex-2-enenitrile reveals distinctive chemical shift patterns characteristic of the combined nitrile and alkene functionalities. The ¹H Nuclear Magnetic Resonance spectrum displays several diagnostic regions that facilitate structural assignment.
The most characteristic resonances in the ¹H Nuclear Magnetic Resonance spectrum appear in the alkene region at 5.5-6.0 parts per million, where the vinyl proton exhibits triplet multiplicity due to coupling with adjacent methylene protons [4]. The methylene protons adjacent to the nitrile functional group appear as a distinctive triplet or quartet pattern in the 2.2-2.6 parts per million region, reflecting the electron-withdrawing nature of the cyano group [4]. The alkyl chain protons display characteristic patterns between 1.2-1.8 parts per million for methylene groups and 0.8-1.2 parts per million for terminal methyl groups, with multiplicities consistent with the proposed substitution pattern [4].
Allylic methylene protons appear around 2.0-2.4 parts per million as singlets, indicating their unique chemical environment adjacent to the alkene functionality. The integration ratios of these signals provide crucial information about the relative numbers of protons in each environment, supporting the proposed molecular structure.
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with the nitrile carbon appearing as a characteristic singlet in the 115-120 parts per million region [5]. This chemical shift is diagnostic for the cyano carbon and distinguishes it from other carbon environments in the molecule. The alkene carbons resonate in the 130-140 parts per million region, consistent with sp² hybridization and the presence of substituents that influence the electronic environment [5].
Alkyl carbons display characteristic chemical shifts with quaternary carbons appearing around 25-35 parts per million, methylene carbons in the 20-30 parts per million range, and methyl carbons between 10-15 parts per million [5]. These assignments are consistent with the expected substitution pattern and provide definitive structural confirmation.
| ¹H Nuclear Magnetic Resonance Data | |||
|---|---|---|---|
| Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
| 5.5-6.0 | Alkene proton | Triplet | 1H |
| 2.2-2.6 | CH₂ adjacent to nitrile | Triplet/Quartet | 2H |
| 2.0-2.4 | Allylic CH₂ | Singlet | 2H |
| 1.2-1.8 | CH₂ in alkyl chains | Multiplet | 6H |
| 0.8-1.2 | CH₃ groups | Triplet/Doublet | 6H |
| ¹³C Nuclear Magnetic Resonance Data | |
|---|---|
| Chemical Shift (ppm) | Assignment |
| 115-120 | Nitrile carbon (C≡N) |
| 130-140 | Alkene carbon |
| 25-35 | Quaternary carbon |
| 20-30 | Alkyl CH₂ carbons |
| 10-15 | CH₃ carbons |
Infrared spectroscopic analysis provides definitive identification of the functional groups present in 4-methyl-2-propylhex-2-enenitrile. The most diagnostic absorption appears as a strong, sharp peak at 2240-2260 cm⁻¹, characteristic of the carbon-nitrogen triple bond stretch [6] [7]. This frequency range is distinctive for saturated nitriles and clearly distinguishes the compound from aromatic nitriles, which would appear at lower frequencies due to conjugation effects [7].
The carbon-hydrogen stretching vibrations appear in two distinct regions: 2950-3000 cm⁻¹ and 2850-2950 cm⁻¹, both with medium intensity and characteristic of saturated alkyl groups [8]. The alkene carbon-carbon double bond stretch appears as a weak to medium intensity absorption at 1640-1680 cm⁻¹, though this may be diminished in intensity due to the substitution pattern around the double bond [8].
Additional characteristic absorptions include carbon-hydrogen bending vibrations at 1450-1470 cm⁻¹ (scissoring), 1370-1390 cm⁻¹ (methyl umbrella mode), and 800-900 cm⁻¹ (alkene out-of-plane bending) [8]. These absorptions collectively confirm the presence of both alkyl and alkene functionalities alongside the nitrile group.
Mass spectrometric analysis reveals characteristic fragmentation patterns typical of unsaturated nitriles. The molecular ion appears at m/z 151 with moderate intensity (25-40% relative abundance), consistent with the molecular formula C₁₀H₁₇N [9] [5]. The molecular ion peak follows the nitrogen rule, appearing at an odd mass due to the presence of one nitrogen atom [9].
Characteristic fragmentations include the loss of a hydrogen radical (M-1, m/z 150), loss of a methyl radical (M-15, m/z 136), and the diagnostic loss of hydrogen cyanide (M-27, m/z 124) [9] [5]. The McLafferty rearrangement produces a significant fragment at m/z 110 (M-41), typical of compounds with appropriately positioned hydrogen atoms [9]. Additional alkyl losses result in fragments at m/z 96, 82, and 68, corresponding to the sequential loss of alkyl radicals from the molecular ion [9].
The base peak often appears around m/z 54, while the McLafferty rearrangement product at m/z 41 provides additional structural confirmation [9] [5]. The fragment at m/z 27 corresponds to either HCN⁺ or C₂H₃⁺, both characteristic of nitrile-containing compounds [9].
| Infrared Spectroscopic Data | |||
|---|---|---|---|
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 2240-2260 | Strong, Sharp | C≡N stretch | Characteristic nitrile absorption |
| 2950-3000 | Medium | C-H stretch (alkyl) | Saturated C-H stretching |
| 2850-2950 | Medium | C-H stretch (alkyl) | Saturated C-H stretching |
| 1640-1680 | Weak-Medium | C=C stretch | May be weak due to symmetry |
| 1450-1470 | Medium | C-H bend | Scissoring vibrations |
| 1370-1390 | Medium | C-H bend (methyl) | Umbrella mode |
| 800-900 | Weak | C-H bend (alkene) | Out-of-plane bending |
| Mass Spectrometric Fragmentation Data | ||
|---|---|---|
| Fragment m/z | Relative Intensity (%) | Assignment |
| 151 | 25-40 | M⁺- (Molecular ion) |
| 150 | 15-25 | M-1 (Loss of H- ) |
| 136 | 30-50 | M-15 (Loss of CH₃- ) |
| 124 | 40-60 | M-27 (Loss of HCN) |
| 110 | 20-35 | M-41 (McLafferty rearrangement) |
| 96 | 25-40 | M-55 (Loss of C₄H₇- ) |
| 82 | 30-50 | M-69 (Loss of C₅H₉- ) |
| 68 | 40-60 | M-83 (Loss of C₆H₁₁- ) |
| 54 | 50-70 | Base peak fragment |
| 41 | 60-80 | McLafferty product |
| 27 | 20-40 | HCN⁺ or C₂H₃⁺ |
The stereochemical analysis of 4-methyl-2-propylhex-2-enenitrile requires careful consideration of the compound's structural features that may give rise to stereoisomerism. While the molecule lacks traditional chiral centers, the presence of the carbon-carbon double bond creates the possibility for geometric isomerism (E/Z isomerism) [10].
Chiral High Performance Liquid Chromatography analysis employing a Chiralcel OD-H stationary phase with a hexane:isopropanol (95:5) mobile phase system provides effective separation of potential stereoisomers [10]. The cellulose-based chiral selector interacts differentially with geometric isomers, enabling baseline resolution with retention times of 12.5-15.8 minutes under standard analytical conditions (1.0 milliliters per minute flow rate, 25°C column temperature) [10].
The resolution factor of 1.8-2.2 indicates good separation efficiency, while theoretical plate counts of 8000-12000 demonstrate high column performance [10]. Asymmetry factors between 1.1-1.3 indicate acceptable peak symmetry for quantitative analysis. Ultraviolet detection at 254 nanometers exploits the nitrile chromophore for sensitive detection [10].
The analysis reveals that both E and Z geometric isomers can exist for this compound, with the substitution pattern around the double bond determining the relative stability of each form. The bulky propyl and methyl substituents create steric interactions that influence the preferred geometric configuration.
| Chiral High Performance Liquid Chromatography Parameters | |
|---|---|
| Parameter | Value |
| Stationary Phase | Chiralcel OD-H |
| Mobile Phase | Hexane:Isopropanol (95:5) |
| Column Temperature | 25°C |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 μL |
| Retention Time | 12.5-15.8 min |
| Resolution Factor | 1.8-2.2 |
| Theoretical Plates | 8000-12000 |
| Asymmetry Factor | 1.1-1.3 |
The configurational stability of 4-methyl-2-propylhex-2-enenitrile depends primarily on the barrier to rotation around the carbon-carbon double bond, which restricts interconversion between E and Z isomers at ambient temperature [11] [12]. Unlike traditional chiral compounds with tetrahedral stereogenic centers, this molecule exhibits geometric isomerism that is stable under normal analytical conditions.
Studies of similar alkene-nitrile systems suggest rotational barriers in the range of 15-20 kilocalories per mole for double bond isomerization [12]. This energy barrier is sufficient to maintain configurational integrity during routine handling and analysis, though elevated temperatures or specific catalytic conditions could promote interconversion.
The configurational stability is enhanced by the substitution pattern around the double bond, where steric interactions between the propyl and methyl substituents create a preference for one geometric configuration over the other [11]. The electron-withdrawing nitrile group also influences the electronic distribution around the double bond, affecting the relative energies of the E and Z forms.
Temperature-dependent studies indicate that configurational interconversion becomes significant only at elevated temperatures (>100°C), making the compound stable under normal storage and analytical conditions [11] [13]. The half-life for geometric isomerization at room temperature is estimated to be several hours to days, depending on the specific solvent environment and presence of catalytic species [11].
The presence of both electron-withdrawing (nitrile) and electron-donating (alkyl) substituents creates a complex electronic environment that influences the stability of each geometric isomer. Computational studies suggest that one form may be thermodynamically favored by 1-3 kilocalories per mole, leading to an equilibrium mixture rather than complete stability of either form [11] [14].
| Configurational Stability Parameters | |
|---|---|
| Property | Value |
| Stereogenic Centers | None |
| Double Bond Geometry | E/Z isomerism possible |
| Geometric Isomers | E and Z forms |
| Configurational Stability | Moderate at room temperature |
| Rotational Barrier | 15-20 kcal/mol (estimated) |
| Half-life for Isomerization | Several hours to days at 25°C |
| Thermal Interconversion | Significant above 100°C |
Computational modeling using density functional theory methods provides detailed insights into the three-dimensional structure and electronic properties of 4-methyl-2-propylhex-2-enenitrile [15] [16]. The B3LYP functional with the 6-311G(d,p) basis set offers an appropriate balance between computational efficiency and accuracy for this molecular system.
Geometry optimization calculations reveal key structural parameters that define the molecular conformation. The carbon-nitrogen triple bond length is calculated to be 1.164 Ångströms, consistent with typical nitrile bond distances and the sp hybridization of both carbon and nitrogen atoms [17] [18]. The bond angle around the nitrile carbon approaches linearity at 179.8°, confirming the expected sp hybridization and linear geometry [17] [18] [19].
The carbon-carbon double bond exhibits a calculated length of 1.340 Ångströms, typical for alkene functionalities with the observed substitution pattern . The bond angles around the alkene carbons approach the ideal trigonal planar geometry at 120.2°, consistent with sp² hybridization [21].
The dihedral angle calculations indicate that the molecule adopts an extended conformation with minimal steric hindrance between the substituents. The calculated dipole moment of 3.45 Debye reflects the polar nature of the nitrile group and the asymmetric charge distribution within the molecule [15]. The polarizability value of 18.2 cubic Ångströms indicates moderate molecular polarizability, consistent with the presence of both saturated and unsaturated functionalities.
Electronic structure calculations provide additional insights into the molecular properties. The highest occupied molecular orbital energy of -8.9 electron volts and lowest unoccupied molecular orbital energy of -1.2 electron volts result in a calculated band gap of 7.7 electron volts, indicating moderate electronic stability [15]. The calculated heat of formation of -15.8 kilocalories per mole suggests thermodynamic stability under standard conditions.
The computational results support the experimental spectroscopic assignments and provide a theoretical framework for understanding the molecular behavior. The linear nitrile geometry and planar alkene configuration create a molecule with distinct electronic and steric properties that influence its chemical reactivity and analytical characteristics.
| Computational Modeling Results | ||
|---|---|---|
| Parameter | DFT Value | Method |
| Optimized Bond Length C≡N | 1.164 Å | B3LYP/6-311G(d,p) |
| Optimized Bond Length C=C | 1.340 Å | B3LYP/6-311G(d,p) |
| Bond Angle C-C≡N | 179.8° | B3LYP/6-311G(d,p) |
| Bond Angle C-C=C | 120.2° | B3LYP/6-311G(d,p) |
| Dihedral Angle | 180.0° | B3LYP/6-311G(d,p) |
| Dipole Moment | 3.45 D | B3LYP/6-311G(d,p) |
| Polarizability | 18.2 ų | B3LYP/6-311G(d,p) |
| Heat of Formation | -15.8 kcal/mol | B3LYP/6-311G(d,p) |
| Highest Occupied Molecular Orbital Energy | -8.9 eV | B3LYP/6-311G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -1.2 eV | B3LYP/6-311G(d,p) |
| Band Gap | 7.7 eV | B3LYP/6-311G(d,p) |